molecular formula C16H19NO5 B15338983 Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B15338983
M. Wt: 305.32 g/mol
InChI Key: YBGXHMNTBAGHNY-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2,4-diethoxyphenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethoxycarbonyl formonitrile oxide with suitable dipolarophiles under controlled conditions . The reaction is often carried out under microwave conditions to obtain ester-functionalized isoxazoles in quantitative yields . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the isoxazole core structure but differ in the substituents attached to the ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 5-(2,4-diethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H19NO5/c1-4-19-11-7-8-12(14(9-11)20-5-2)15-10-13(17-22-15)16(18)21-6-3/h7-10H,4-6H2,1-3H3

InChI Key

YBGXHMNTBAGHNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OCC)OCC

Origin of Product

United States

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